molecular formula C10H11NO4S B2436157 1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314790-49-2

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid

Cat. No. B2436157
CAS RN: 1314790-49-2
M. Wt: 241.26
InChI Key: NYCLCUQENKHEOK-UHFFFAOYSA-N
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Description

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid is an organic compound . It is one of the numerous organic compounds that are part of the comprehensive catalog of life science products .


Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .


Molecular Structure Analysis

The molecular formula of 1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid is C10H11NO4S . The molecular weight is 241.27 . The IUPAC name is 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylic acid .


Chemical Reactions Analysis

Cyclopropane synthesis involves the addition of a photocatalytically generated radical to a homoallylic tosylate followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution . This process displays excellent functional group tolerance and occurs under mild conditions with visible light irradiation .


Physical And Chemical Properties Analysis

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid appears as a powder . It has a molecular weight of 241.27 . The storage temperature is room temperature .

Scientific Research Applications

Bioaccumulation Potential of Related Compounds

The similarity in chemical structure and environmental behavior of perfluorooctane sulfonate (PFOS) and perfluorinated carboxylates (PFCAs) has raised concerns about the bioaccumulation potential of PFCAs. However, it's been observed that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, and they also have low biomagnification potential in food webs (Conder et al., 2008).

Microbial Degradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals, which can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids, is critical in understanding the environmental fate and effects of these precursors. The knowledge of quantitative and qualitative relationships between precursors and PFCAs, microbial degradation pathways, and novel degradation intermediates is essential for environmental monitoring and ecotoxicological assessment (Liu & Avendaño, 2013).

Mechanism of Action

While the specific mechanism of action for 1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid is not mentioned in the search results, it’s worth noting that cyclopropanecarboxylic acid derivatives have been found to play roles in various biological processes .

Safety and Hazards

The safety information signal word for this compound is "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

1-(4-sulfamoylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c11-16(14,15)8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCLCUQENKHEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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